molecular formula C4H9NO2<br>(CH3)2CHCH2NO2<br>C4H9NO2 B1194909 Isobutyl nitrite CAS No. 542-56-3

Isobutyl nitrite

Cat. No. B1194909
CAS RN: 542-56-3
M. Wt: 103.12 g/mol
InChI Key: APNSGVMLAYLYCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobutyl nitrite and related compounds involves chemical reactions that enable the formation of nitrile oxides, which are crucial intermediates in organic synthesis. The use of tert-butyl nitrite (TBN) has been reported as a multitask reagent for controlled synthesis of N-nitrosoamide from N-alkyl amides, demonstrating its versatility in organic synthesis (Yedage & Bhanage, 2017).

Molecular Structure Analysis

The molecular structure of this compound plays a key role in its reactivity and properties. While specific studies on the molecular structure analysis of this compound itself were not highlighted, the structure of related nitrile oxides and nitro compounds synthesized through reactions involving this compound or its analogs underlines the importance of molecular configuration in determining chemical reactivity and potential applications.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including those leading to the formation of nitrile oxides. These compounds are pivotal in synthesizing biologically relevant isoxazolines and isoxazoles through visible-light photoredox catalysis, showcasing the chemical versatility of this compound-derived reagents (Svejstrup et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, density, and solubility, influence its handling and application in various chemical processes. Although specific studies detailing these properties were not identified, the physical characteristics of this compound are critical for its storage, safety measures, and application in synthetic reactions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical agents and under various conditions, determine its utility in synthetic organic chemistry. For instance, the role of this compound in the synthesis of nitroolefins through copper-catalyzed nitrodecarboxylation of unsaturated carboxylic acids highlights its reactivity and usefulness in generating compounds with significant synthetic and potential therapeutic value (Rokade & Prabhu, 2013).

Scientific Research Applications

  • Toxicological Impact and Fatal Methemoglobinemia : Isobutyl nitrite, primarily used for recreational purposes, can cause fatal toxic methemoglobinemia if ingested. Two studies highlighted fatal cases resulting from ingestion, emphasizing the substance's dangerous potential when misused (Dixon, Reisch, & Santinga, 1981); (O'Toole, Robbins, & Dixon, 1987).

  • Impaired Immune Responses : Exposure to inhaled this compound can significantly impair T cell-mediated immune responses. Studies have shown reductions in cytotoxic T lymphocyte activity and T cell proliferative responses, indicating a compromised immune system following exposure (Soderberg, 1994).

  • Use as a Recreational Drug : this compound is widely used as an inhalant for recreational purposes, often leading to symptoms of vasodilatation and other severe effects like dizziness, lightheadedness, and headaches. The widespread recreational use of this substance raises public health concerns (Schwartz & Peary, 1986).

  • Fatalities from Inhalation : While ingestion of this compound can be fatal, inhalation, which is more common, is also associated with serious consequences. The first documented fatality from inhalation of this compound highlights the potential risks associated with its abuse (Bradberry, Whittington, Parry, & Vale, 1994).

  • Carcinogenicity Studies : The National Toxicology Program conducted extensive studies on this compound to evaluate its potential carcinogenicity. These studies were prompted by the substance's use as a euphoric and its potential contribution to the incidence of Kaposi's sarcoma among AIDS patients (National Toxicology Program, 1996).

  • Pharmacokinetic Investigations : Analytical methods were developed to investigate the pharmacokinetics of this compound, highlighting its high volatility and rapid elimination from the bloodstream. This research provides insights into the absorption and metabolism of the compound in the body (Kielbasa, Bauer, & Fung, 1999).

Mechanism of Action

Target of Action

Isobutyl nitrite primarily targets the vascular smooth muscle cells . It acts as a potent vasodilator, causing these muscle cells to relax . This relaxation leads to the dilation of blood vessels, reducing vascular resistance and lowering blood pressure .

Mode of Action

The mode of action of this compound involves the release of nitric oxide (NO) in the body . Nitric oxide is a potent vasodilator and a signaling molecule that induces relaxation of the involuntary muscles, including the walls of blood vessels . The release of NO results in the dilation of blood vessels, leading to a decrease in systemic and pulmonary arterial pressure .

Biochemical Pathways

This compound functions as a source of nitric oxide . Nitric oxide activates the enzyme guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP) in smooth muscle cells . Elevated levels of cGMP lead to smooth muscle relaxation and vasodilation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After inhalation, this compound is rapidly absorbed through the pulmonary alveoli, with therapeutic effects manifesting within one minute . Steady-state blood levels of this compound are achieved during inhalation and are linear with exposure concentration . After inhalation, blood pressure and heart rate quickly return to baseline, without any withdrawal rebound effect .

Result of Action

The primary result of this compound action is a rapid, dose-dependent reduction in blood pressure . This is accompanied by an increase in heart rate . These effects are sustained over the duration of exposure and quickly reverse upon cessation of inhalation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is highly flammable, and its stability can be affected by exposure to heat or direct sunlight . Additionally, this compound is slightly soluble in water, which may impact its distribution in the body

Safety and Hazards

Isobutyl nitrite is highly flammable . It may cause headaches, dizziness, and fainting . It is poisonous to people with glucose-6-phosphate dehydrogenase deficiency . It is also known to cause methemoglobinemia .

Biochemical Analysis

Biochemical Properties

Isobutyl nitrite plays a significant role in biochemical reactions, primarily due to its ability to release nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes. This compound interacts with enzymes such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This interaction results in the relaxation of smooth muscles, particularly in blood vessels, causing vasodilation . Additionally, this compound can interact with hemoglobin, forming methemoglobin, which can impair oxygen transport in the blood .

Cellular Effects

This compound affects various types of cells and cellular processes. In endothelial cells, it promotes the production of nitric oxide, which activates guanylate cyclase and increases cGMP levels. This leads to the relaxation of vascular smooth muscle cells and vasodilation . In neurons, this compound can influence neurotransmitter release and synaptic plasticity by modulating nitric oxide levels. It also affects immune cells by modulating the production of reactive oxygen species and influencing inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves the release of nitric oxide, which binds to the heme group of soluble guanylate cyclase. This binding activates the enzyme, leading to an increase in cGMP levels. Elevated cGMP levels result in the activation of protein kinase G (PKG), which phosphorylates various target proteins, leading to smooth muscle relaxation and vasodilation . This compound can also inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable but can gradually decompose in the presence of water, acids, and strong oxidizing agents . Long-term exposure to this compound can lead to sustained vasodilation and potential oxidative stress in cells. In vitro studies have shown that prolonged exposure to this compound can result in cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces vasodilation and reduces blood pressure. At high doses, it can cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity . High doses of this compound can also lead to oxidative stress, cellular damage, and toxicity in various organs .

Metabolic Pathways

This compound is metabolized in the body through enzymatic pathways involving cytochrome P450 enzymes. It is converted to isobutyl alcohol and nitrite ions, which can further participate in biochemical reactions . The nitrite ions can react with hemoglobin to form methemoglobin, affecting oxygen transport. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in nitric oxide production and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in lipid-rich areas due to its lipophilic nature . This compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells. It is primarily distributed in the liver, lungs, and blood vessels .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes due to its lipophilic nature. It can also accumulate in mitochondria, where it can influence mitochondrial function and oxidative stress . The subcellular localization of this compound can affect its activity and function, particularly in terms of nitric oxide production and vasodilation .

properties

IUPAC Name

2-methylpropyl nitrite
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InChI

InChI=1S/C4H9NO2/c1-4(2)3-7-5-6/h4H,3H2,1-2H3
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InChI Key

APNSGVMLAYLYCT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CON=O
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Molecular Formula

C4H9NO2, Array
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DSSTOX Substance ID

DTXSID3020750
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Molecular Weight

103.12 g/mol
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Physical Description

Isobutyl nitrite is a clear colorless to pale yellow liquid. Boiling point 154.4 °F (68 °C)., Clear colorless to pale yellow liquid; [CAMEO], COLOURLESS LIQUID., Clear colorless to pale yellow liquid.
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Boiling Point

153 °F at 760 mmHg (NTP, 1992), 67 °C, 154.4 °F
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Flash Point

-10 °F (NTP, 1992), -10 °F, -21 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOLUBLE AND GRADUALLY DECOMPOSED BY WATER; MISCIBLE WITH ALCOHOL, Solubility in water: very poor
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Density

0.87 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.870 AT 22 °C/4 °C, Relative density (water = 1): 0.87, 0.87 at 72 °F
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 3.56, >1
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Vapor Pressure

10 mmHg at 68 °F ; 17.80 mmHg at 86 °F (NTP, 1992), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg
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Color/Form

COLORLESS LIQUID

CAS RN

542-56-3
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Retrosynthesis Analysis

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Reactant of Route 1
Isobutyl nitrite
Reactant of Route 2
Reactant of Route 2
Isobutyl nitrite
Reactant of Route 3
Isobutyl nitrite
Reactant of Route 4
Isobutyl nitrite

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.